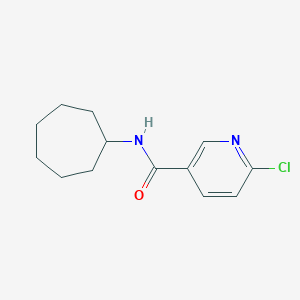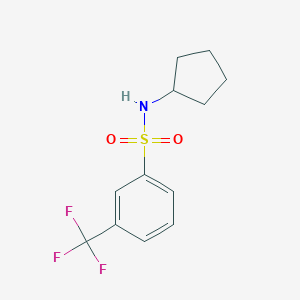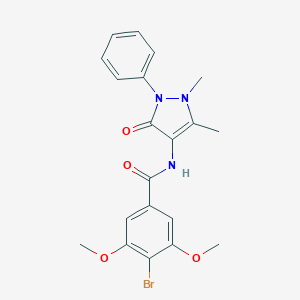
N-cycloheptyl-2,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2,4-difluorobenzenesulfonamide, also known as CF3DHBs, is a sulfonamide compound that has been studied extensively due to its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-2,4-difluorobenzenesulfonamide involves the binding of the compound to the active site of the target protein. This binding can result in the inhibition of the protein's activity, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, including the inhibition of carbonic anhydrase IX, which can lead to the reduction of tumor growth in cancer cells. It has also been found to inhibit the activity of various enzymes, including cholinesterase and acetylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cycloheptyl-2,4-difluorobenzenesulfonamide is its high potency, which makes it a valuable tool for studying various biological processes. However, its high potency can also be a limitation, as it can lead to off-target effects and toxicity in vivo. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage for in vivo experiments.
Direcciones Futuras
For the study of N-cycloheptyl-2,4-difluorobenzenesulfonamide include the development of more potent and selective inhibitors of carbonic anhydrase IX and the further study of its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of N-cycloheptyl-2,4-difluorobenzenesulfonamide can be achieved through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of cycloheptanone with sodium hydride to form cycloheptylcarbanion. This intermediate is then reacted with 2,4-difluorobenzenesulfonyl chloride to form this compound. The purity of the compound can be improved through various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2,4-difluorobenzenesulfonamide has various scientific research applications, including the study of protein-protein interactions, enzyme activity, and drug discovery. It has been found to be a potent inhibitor of carbonic anhydrase IX, a protein that is overexpressed in various types of cancer cells. This compound has also been used to study the role of protein-protein interactions in the regulation of various biological processes, including gene expression and signal transduction.
Propiedades
Fórmula molecular |
C13H17F2NO2S |
|---|---|
Peso molecular |
289.34 g/mol |
Nombre IUPAC |
N-cycloheptyl-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C13H17F2NO2S/c14-10-7-8-13(12(15)9-10)19(17,18)16-11-5-3-1-2-4-6-11/h7-9,11,16H,1-6H2 |
Clave InChI |
WOQAXWQXOQDRTQ-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
SMILES canónico |
C1CCCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)



![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)



